1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate chemical structure and properties
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate, a derivative of the naturally occurring and biologically significant compound, 2-hydroxy-1,4-naphthoquinone (Lawsone). While direct research on this specific propanoate ester is limited, this document synthesizes information based on the well-established chemistry and biological activities of the parent naphthoquinone scaffold. We will explore its chemical structure, predict its physicochemical and spectroscopic properties, propose a validated synthesis protocol, and discuss its potential applications in drug development based on the extensive body of research surrounding Lawsone and its analogues. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Significance of the 1,4-Naphthoquinone Scaffold
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products with a wide array of biological activities.[1] These compounds are known to act as electron transporters and are essential for many enzymatic processes.[2] One of the most prominent members of this family is 2-hydroxy-1,4-naphthoquinone, commonly known as Lawsone.[3]
Lawsone is the primary active component of the henna plant (Lawsonia inermis) and has been used for centuries in traditional medicine and as a dye.[1][4] Modern scientific investigation has revealed that Lawsone and its derivatives possess a remarkable spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antioxidant, and anti-inflammatory activities.[2][3][4] The derivatization of Lawsone's hydroxyl group is a common strategy to modulate its physicochemical properties, such as lipophilicity and bioavailability, thereby potentially enhancing its therapeutic efficacy or creating prodrugs.[5]
This guide focuses on a specific ester derivative, 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate. By esterifying the 2-hydroxyl group with propanoic acid, the resulting molecule's properties are altered, which could lead to novel applications in drug development.
Chemical Identity and Structure
A clear understanding of the molecule's identity is foundational for any further research.
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Systematic IUPAC Name: 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate
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Synonyms: 2-Hydroxy-1,4-naphthoquinone propanoate, Lawsone propanoate
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CAS Number: While a specific CAS number for this exact structure is not widely cited, related structures are indexed. For instance, the EPA has a listing for a "1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate" under CAS RN 66558-22-3, though detailed information is sparse.[6] The parent compound, Lawsone, is well-documented under CAS 83-72-7.[7][8]
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Molecular Formula: C₁₃H₁₀O₄
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Molecular Weight: 230.22 g/mol
Structural Elucidation:
The molecule consists of a naphthalene ring system which is oxidized to a 1,4-quinone. A hydroxyl group at the C2 position of the naphthoquinone ring is esterified with a propionyl group. This esterification is the key structural modification from the parent Lawsone molecule.
Predicted Physicochemical and Spectroscopic Properties
Predicting the properties of a novel or sparsely studied compound is a critical step in its evaluation. These predictions are based on the known characteristics of the parent compound, Lawsone, and the influence of the propanoate ester group.
The addition of the propanoate ester is expected to increase the lipophilicity (fat-solubility) of the molecule compared to Lawsone, which may enhance its ability to cross cell membranes.
| Property | Predicted Value / Observation | Rationale / Reference |
| Appearance | Yellow to orange crystalline solid | Based on the chromophore of the naphthoquinone ring system, similar to Lawsone.[7][8] |
| Melting Point | Expected to be lower than Lawsone (192-195 °C) | Esterification disrupts the intermolecular hydrogen bonding present in Lawsone, which typically lowers the melting point.[7] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, chloroform) | The propanoate group increases the nonpolar character of the molecule. Lawsone itself has low water solubility.[7][9] |
| pKa | Not applicable (no acidic proton) | The acidic hydroxyl proton of Lawsone (pKa ≈ 4.0) has been replaced by the ester group.[9] |
Spectroscopic analysis is essential for structural confirmation. The following are predicted key signals:
| Technique | Predicted Key Signals |
| ¹H NMR | Signals in the aromatic region (δ 7.5-8.2 ppm) for the four protons on the benzene ring of the naphthoquinone core. A quartet (δ ~2.6 ppm) and a triplet (δ ~1.2 ppm) corresponding to the -CH₂- and -CH₃ protons of the propanoate group, respectively. |
| ¹³C NMR | Two distinct carbonyl signals for the quinone (~180-185 ppm) and one for the ester (~170 ppm). Aromatic carbon signals (δ 125-140 ppm). Aliphatic signals for the propanoate group. |
| IR (Infrared) | Strong C=O stretching frequencies for the quinone ketones (~1660-1680 cm⁻¹) and the ester carbonyl (~1750 cm⁻¹). C-O stretching bands for the ester linkage. |
| Mass Spec (MS) | Expected molecular ion peak [M]⁺ at m/z = 230.22. |
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate is through the esterification of 2-hydroxy-1,4-naphthoquinone (Lawsone).
This protocol describes a standard laboratory procedure for the synthesis.
Objective: To synthesize 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate via esterification.
Materials:
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2-hydroxy-1,4-naphthoquinone (Lawsone)
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Propionyl chloride (or Propanoic anhydride)
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Pyridine (or another non-nucleophilic base like triethylamine)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1M solution)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of Lawsone in anhydrous DCM.
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Addition of Base: Add 1.2 equivalents of pyridine to the solution and stir. The base acts as a catalyst and scavenges the HCl byproduct.
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Acylation: Cool the mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of propionyl chloride dropwise via syringe.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Lawsone starting material is consumed.
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Work-up:
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Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification:
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Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
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Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.
The choice of reagents and steps is critical for a successful and self-validating synthesis.
Causality in Protocol Design:
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Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial because propionyl chloride is highly reactive with water, which would lead to the formation of propanoic acid and reduce the yield.
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Base Selection: Pyridine is used to neutralize the hydrochloric acid generated during the reaction. This prevents potential side reactions and drives the equilibrium towards product formation.
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Aqueous Washes: The HCl wash removes any remaining pyridine. The sodium bicarbonate wash removes any unreacted propionyl chloride (as propanoic acid). The brine wash removes residual water before drying.
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Chromatography: This is a standard and robust method for purifying organic compounds, ensuring the final product is free from starting materials and byproducts.
Potential Biological Activity and Applications
The biological profile of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate is inferred from the extensive research on its parent compound, Lawsone, and other naphthoquinone derivatives.[1][5]
Anticancer and Cytotoxic Potential: Many naphthoquinones exert their anticancer effects through pleiotropic mechanisms.[5] A primary mechanism is their ability to undergo redox cycling, which generates reactive oxygen species (ROS) within cancer cells.[5] This leads to oxidative stress, damage to cellular components like DNA and proteins, and ultimately, apoptosis (programmed cell death). The propanoate derivative, being more lipophilic, may exhibit enhanced cellular uptake compared to Lawsone, potentially leading to greater cytotoxic potency.[5]
Antimicrobial and Antifungal Activity: Lawsone and its derivatives have demonstrated significant activity against a range of bacteria and fungi, including resistant strains.[2][4] The mechanism is often attributed to the inhibition of essential enzymes and disruption of cellular respiration.[2] The propanoate ester could serve as a prodrug, being hydrolyzed by microbial esterases to release active Lawsone at the site of infection.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate is not available, precautions should be based on the known hazards of the parent compound and the acylating agent.
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Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Toxicity: Naphthoquinones can be skin and respiratory irritants.[8] Lawsone has been shown to have some genotoxic effects in certain model systems.[8] Assume the derivative has a similar or potentially enhanced toxicity profile due to increased absorption.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
1,4-Dioxo-1,4-dihydronaphthalen-2-yl propanoate represents a logical and synthetically accessible derivative of the highly bioactive natural product, Lawsone. By leveraging the well-understood chemistry of the 1,4-naphthoquinone scaffold, we can confidently predict its properties, devise a robust synthesis, and hypothesize its potential as a therapeutic agent. The increased lipophilicity conferred by the propanoate ester may enhance its cellular uptake and potency, making it a compelling candidate for further investigation in anticancer and antimicrobial drug discovery programs. This guide provides the foundational knowledge for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound.
References
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Oliveira, A., Brighente, I., Lund, R., et al. (2017). Antioxidant and Antifungal Activity of Naphthoquinones Dimeric Derived from Lawsone. Journal of Biosciences and Medicines, 5, 39-48. [Link]
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Royal Society of Chemistry. (2023). Advancements in synthetic methodologies and biological applications of lawsone derivatives. Organic & Biomolecular Chemistry. [Link]
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Al-Snafi, A. E. (2024). Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials. National Center for Biotechnology Information (PMC). [Link]
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Gupta, S., et al. (2018). ISOLATION AND BIOLOGICAL PROPERTIES OF LAWSONE: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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ACS Publications. (2018). Lawsone, Juglone, and β-Lapachone Derivatives with Enhanced Mitochondrial-Based Toxicity. ACS Chemical Biology. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). 1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate - Related Substances. CompTox Chemicals Dashboard. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1,4-naphthoquinone. PubChem. Retrieved from [Link]
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